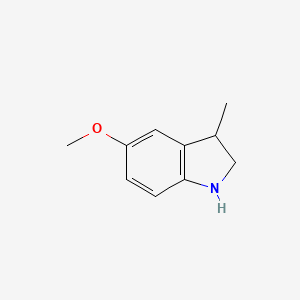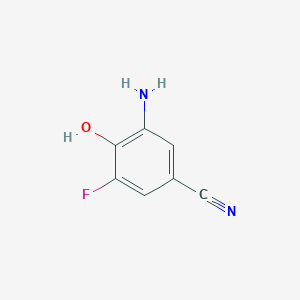
3-Hydrazinylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinylisoquinoline is an organic compound with the molecular formula C9H9N3 It is a derivative of isoquinoline, featuring a hydrazine group at the third position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylisoquinoline typically involves the reaction of isoquinoline derivatives with hydrazine. One common method is the condensation of isoquinoline-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Isoquinoline-3-carbaldehyde reacts with hydrazine hydrate in ethanol under reflux to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Azo and azoxy compounds.
Reduction Products: Hydrazones and other reduced derivatives.
Substitution Products: Substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-Hydrazinylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3-Hydrazinylisoquinoline involves its interaction with various molecular targets and pathways. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and DNA interaction. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydrazinylquinoxaline: Similar in structure but with a quinoxaline core instead of isoquinoline.
3-Hydrazinylpyridine: Features a pyridine ring with a hydrazine group at the third position.
3-Hydrazinylbenzene: A simpler structure with a benzene ring and a hydrazine group.
Uniqueness
3-Hydrazinylisoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other hydrazinyl derivatives. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the exploration of new chemical reactivities and biological activities.
Propriétés
Numéro CAS |
67107-32-8 |
|---|---|
Formule moléculaire |
C9H9N3 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
isoquinolin-3-ylhydrazine |
InChI |
InChI=1S/C9H9N3/c10-12-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,10H2,(H,11,12) |
Clé InChI |
PZFSLAJLKKGHCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=NC(=CC2=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



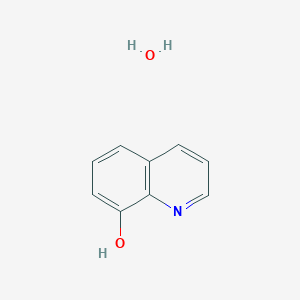

![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)

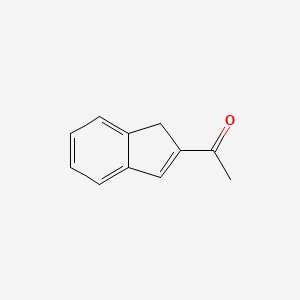
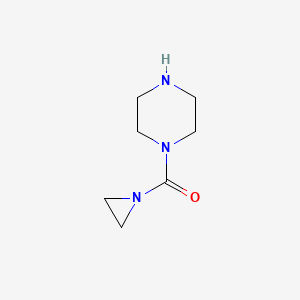

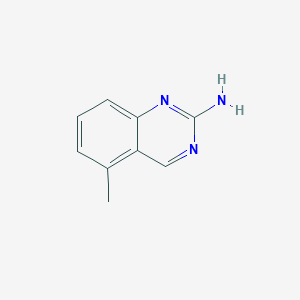
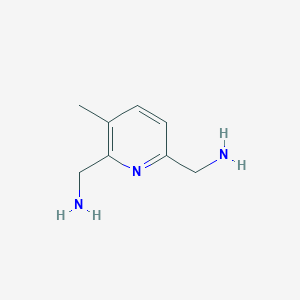

![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)
